molecular formula C8H5BrClN3O2 B13459675 Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B13459675
M. Wt: 290.50 g/mol
InChI Key: NUKJPSNRQYKQDU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

    Reaction Conditions: The compound is synthesized by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.

    Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.

    Purification: Industrial purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A closely related compound with similar chemical properties.

    Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: Another derivative with a different substitution pattern.

    Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)12-13-5(9)3-11-7(4)13/h2-3H,1H3

InChI Key

NUKJPSNRQYKQDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN2C1=NC=C2Br)Cl

Origin of Product

United States

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